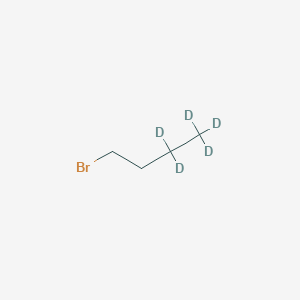

1-BroMobutane--d5

Description

Fundamental Principles of Isotopic Labeling in Organic Chemistry

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes, which has the same number of protons but a different number of neutrons. bionity.com In organic chemistry, stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used. metwarebio.comsymeres.com These labeled compounds are chemically similar to their non-labeled counterparts, allowing them to participate in reactions in an almost identical manner. bionity.comcreative-proteomics.com The key difference lies in their mass, which can be detected by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. metwarebio.comwikipedia.org

This mass difference is also the basis for the Kinetic Isotope Effect (KIE) , a critical principle in mechanistic studies. numberanalytics.comslideshare.net The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.orgiupac.org This effect arises primarily because the bond to the heavier isotope has a lower zero-point vibrational energy, requiring more energy to be broken. slideshare.netwikipedia.org By measuring the reaction rates of labeled and unlabeled compounds (kH/kD), researchers can determine if a specific bond is broken in the rate-determining step of a reaction, providing invaluable insight into the reaction pathway. numberanalytics.comwikipedia.org

Deuterium labeling offers several advantages:

Tracers: Deuterated molecules act as "tracers," allowing scientists to follow the path of specific atoms or molecular fragments through complex reaction sequences or metabolic pathways. britannica.compearson.combritannica.com

Mechanistic Elucidation: The KIE helps to distinguish between proposed reaction mechanisms, such as identifying the rate-determining step. wikipedia.orgthalesnano.com

Analytical Standards: In quantitative analysis, especially with mass spectrometry, deuterated compounds are ideal internal standards because they co-elute with the analyte but are distinguishable by their higher mass, correcting for variations during sample preparation and analysis. clearsynth.comscioninstruments.comacanthusresearch.com

Significance of Deuterated 1-Bromobutane (B133212) Analogs in Mechanistic and Analytical Studies

Deuterated analogs of 1-bromobutane, including 1-bromobutane-d5, are particularly significant in the study of nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The placement of deuterium atoms at specific positions on the butyl chain allows for detailed mechanistic investigations.

Mechanistic Studies: The study of kinetic isotope effects (KIEs) using deuterated 1-bromobutane provides deep insights into the transition state structures of reactions. For example, a secondary kinetic isotope effect (SKIE), where the labeled atom's bond is not broken, can help differentiate between SN1 and SN2 pathways. wikipedia.org Theoretical studies on elimination reactions, such as those involving alkyl halides, have shown that KIEs can correlate with the geometry of the transition state. acs.org By calculating primary and secondary KIEs for reactions with various nucleophiles and leaving groups, researchers can map out a spectrum of transition structures. acs.org

Analytical Applications: In analytical chemistry, the primary role of deuterated 1-bromobutane is as an internal standard for quantitative mass spectrometry. thalesnano.comscioninstruments.com When analyzing for the presence of 1-bromobutane or related volatile organic compounds in environmental or biological samples, adding a known quantity of a deuterated version (like 1-bromobutane-d9 (B32881) or a specifically labeled isomer like 1-bromobutane-d5) improves the accuracy and reproducibility of the measurement. clearsynth.comscispace.com The deuterated standard behaves nearly identically to the non-labeled analyte during extraction and ionization but is easily resolved by the mass spectrometer due to its different mass-to-charge ratio (m/z). scioninstruments.comacanthusresearch.com

Overview of Research Domains Applicable to 1-Bromobutane-d5

The utility of 1-Bromobutane-d5 and other deuterated alkyl halides extends across several research fields:

Physical Organic Chemistry: This is the primary domain for using 1-Bromobutane-d5 to study reaction kinetics and mechanisms, particularly for substitution and elimination reactions. numberanalytics.comwikipedia.org

Environmental Science: Deuterated standards are used to trace the fate and transport of pollutants like volatile alkyl halides in soil and water. zeochem.com They serve as reliable internal standards for quantifying low levels of these contaminants. scioninstruments.com

Materials Science: Deuterated compounds are used in the manufacturing of Organic Light-Emitting Diodes (OLEDs) to enhance their stability and lifespan. zeochem.com While not a direct application of 1-bromobutane-d5 as a reactant, the principles of isotopic stabilization are relevant.

Spectroscopy: In NMR spectroscopy, deuterated compounds are essential. wikipedia.orgontosight.ai While deuterated solvents are more common, specifically labeled molecules like 1-Bromobutane-d5 can be used to simplify complex spectra or to study specific molecular interactions and dynamics. clearsynth.comstudymind.co.uk

Data Tables

Table 1: Properties of Hydrogen Isotopes

| Isotope | Symbol | Protons | Neutrons | Atomic Mass (amu) | Stability |

| Protium (B1232500) | ¹H | 1 | 0 | 1.0078 | Stable |

| Deuterium | ²H or D | 1 | 1 | 2.0141 | Stable |

| Tritium | ³H or T | 1 | 2 | 3.0160 | Radioactive |

Table 2: Applications of Isotopic Labeling in Chemistry

| Application | Description | Technique(s) |

| Mechanistic Elucidation | Determining the step-by-step pathway of a chemical reaction by observing the kinetic isotope effect. | Rate Measurements, Spectroscopy |

| Metabolic Tracing | Following the fate of a molecule through biological pathways in an organism. | Mass Spectrometry, NMR |

| Quantitative Analysis | Using a labeled compound as an internal standard to improve the accuracy of concentration measurements. | GC-MS, LC-MS |

| Structural Determination | Simplifying complex spectra or studying molecular dynamics and interactions. | NMR Spectroscopy |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H9Br |

|---|---|

Molecular Weight |

142.05 g/mol |

IUPAC Name |

4-bromo-1,1,1,2,2-pentadeuteriobutane |

InChI |

InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i1D3,2D2 |

InChI Key |

MPPPKRYCTPRNTB-ZBJDZAJPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCBr |

Canonical SMILES |

CCCCBr |

Origin of Product |

United States |

Synthetic Methodologies for Positionally Deuterated 1 Bromobutanes

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Aliphatic Chains

Achieving site-specific deuteration in an aliphatic chain like butane (B89635) necessitates a synthetic approach that introduces deuterium from a labeled precursor and preserves its position throughout the reaction sequence.

Nucleophilic Substitution Pathways Utilizing Deuterated Butanol Precursors for 1-Bromobutane-d5 Synthesis

The most direct and widely utilized method for preparing 1-bromobutane-d5 is through a nucleophilic substitution reaction, specifically an Sₙ2 (substitution, nucleophilic, bimolecular) pathway. vernier.com This process begins with a positionally deuterated precursor, 1-butanol-d5. The synthesis is typically achieved by reacting the deuterated alcohol with a source of bromide, often generated in situ from sodium or potassium bromide and a strong acid like sulfuric acid. libretexts.orgbartleby.com

Mechanistic Considerations for Deuterium Retention and Distribution During Synthesis

The choice of the Sₙ2 mechanism is critical for ensuring the retention of the deuterium atoms at their designated positions. The Sₙ2 reaction is a concerted, single-step process. libretexts.org The nucleophile (Br⁻) attacks the electrophilic carbon from the side opposite to the leaving group in a "backside attack". libretexts.orgmasterorganicchemistry.com

This mechanism involves a transition state where the nucleophile is forming a bond to the carbon while the leaving group is simultaneously breaking its bond. wikipedia.org Crucially, this pathway avoids the formation of a carbocation intermediate, which is characteristic of the competing Sₙ1 mechanism. Carbocation intermediates are prone to rearrangements, which could lead to scrambling or loss of the specific deuterium labeling. Since 1-butanol (B46404) is a primary alcohol, the Sₙ2 pathway is strongly favored, ensuring that the deuterium atoms on the butyl chain, which are not directly involved in the reaction at the C-1 position, remain in their original locations. vernier.comscribd.com This results in a product with a well-defined deuterium distribution, directly reflecting the labeling pattern of the starting deuterated butanol.

Emerging Methods for Selective Deuteration of Alkane Moieties

While nucleophilic substitution of deuterated precursors is the standard approach, emerging techniques offer alternative pathways for the selective deuteration of alkanes. nih.gov Catalytic transfer deuteration and hydrodeuteration are powerful methods that can selectively incorporate deuterium into molecules. nih.gov These reactions often use readily available deuterium donors, avoiding the need for high-pressure deuterium gas. nih.gov For instance, certain transition metal catalysts, such as those based on iridium or copper, can facilitate the addition of deuterium atoms across the double bonds of alkenes or alkynes, which can then be converted to the desired deuterated alkane. acs.orgresearchgate.net Another approach involves the synergistic use of platinum and rhodium on carbon catalysts to achieve multiple deuterations of alkanes using deuterated solvents like D₂O. rsc.org While not the primary route for 1-bromobutane-d5 synthesis, these methods represent an expanding toolkit for the precise installation of deuterium in organic molecules. nih.gov

Reaction Conditions and Yield Optimization for Deuterated 1-Bromobutane (B133212) Synthesis

Optimizing the reaction conditions is paramount to maximize the yield and purity of the final deuterated product, especially given the high cost of isotopically labeled starting materials.

Influence of Reagent Stoichiometry and Catalysis on Deuteration Efficiency

The bromide source is usually sodium bromide, which reacts with the sulfuric acid to generate hydrobromic acid (HBr) in situ. bartleby.com Using appropriate molar ratios of the deuterated alcohol, sodium bromide, and sulfuric acid is essential for driving the reaction to completion and minimizing side reactions, such as the formation of dibutyl ether or elimination to form butene. The reaction is typically heated under reflux to provide the necessary activation energy and ensure a sufficient reaction time for the conversion to complete. youtube.com

| Reagent | Formula | Primary Function | Stoichiometric Consideration |

|---|---|---|---|

| Deuterated 1-Butanol | C₄D₅H₅O (example) | Substrate/Deuterium Source | Limiting Reagent |

| Sodium Bromide | NaBr | Nucleophile Source | Used in molar excess relative to alcohol |

| Sulfuric Acid | H₂SO₄ | Catalyst & Dehydrating Agent | Used in significant excess |

Isolation and Purification Techniques for Deuterium-Enriched Halides

Once the reaction is complete, a multi-step purification process is required to isolate the pure 1-bromobutane-d5 from the reaction mixture. blogspot.com The typical procedure is as follows:

Distillation: The crude product is first separated from the non-volatile salts and excess acid by simple distillation. prepchem.com Both 1-bromobutane and water will co-distill. blogspot.com

Separatory Funnel Washes: The collected distillate, which forms two layers, is transferred to a separatory funnel. It is washed successively with several solutions to remove impurities. prepchem.com

A wash with water removes some of the unreacted butanol. blogspot.com

A wash with cold, concentrated sulfuric acid removes residual deuterated butanol and any dibutyl ether byproduct, which are protonated and dissolve in the acid layer. youtube.comblogspot.com

A wash with an aqueous sodium bicarbonate or sodium carbonate solution neutralizes any remaining acid. prepchem.com

Drying: The organic layer containing the 1-bromobutane-d5 is separated and dried using an anhydrous drying agent, such as anhydrous calcium chloride or magnesium sulfate, to remove residual water. prepchem.com

Final Distillation: The final purification is achieved by a second distillation. The fraction collected at the boiling point of 1-bromobutane (101-103 °C) will be the purified, deuterium-enriched product. prepchem.com

This rigorous purification protocol is essential for obtaining a high-purity product suitable for sensitive analytical applications.

Advanced Spectroscopic Characterization of 1 Bromobutane D5

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful technique for elucidating molecular structure. In the context of deuterated compounds like 1-Bromobutane-d5, both proton (¹H) and deuterium (B1214612) (²H) NMR play crucial roles in its characterization.

¹H NMR Spectral Analysis: Probing Residual Protons and Isotopic Purity

While 1-Bromobutane-d5 is highly deuterated, trace amounts of residual protons are inevitably present. ¹H NMR spectroscopy is employed to detect and quantify these residual protons, thereby providing a measure of the isotopic purity of the compound. The ¹H NMR spectrum of 1-bromobutane (B133212) typically shows four distinct signals corresponding to the different proton environments in the molecule. docbrown.info In the deuterated analogue, the intensity of these signals is significantly diminished. The chemical shifts of the residual protons in 1-Bromobutane-d5 are expected to be similar to their non-deuterated counterparts, though minor isotopic shifts can occur.

For standard 1-bromobutane, the approximate chemical shifts are as follows:

CH3- (C4): Triplet at ~0.8 ppm

-CH2- (C3): Sextet at ~1.4 ppm

-CH2- (C2): Quintet at ~1.7 ppm

-CH2-Br (C1): Triplet at ~3.4 ppm chegg.com

The integration of these residual proton signals relative to a known internal standard allows for the calculation of the isotopic purity. For instance, if the deuteration is 98%, the signals in the ¹H NMR spectrum will be significantly smaller than those of an equimolar non-deuterated standard.

Interactive Data Table: ¹H NMR Chemical Shifts for 1-Bromobutane

| Proton Group | Carbon Position | Typical Chemical Shift (ppm) | Multiplicity |

| -CH₃ | C4 | ~0.8 | Triplet |

| -CH₂- | C3 | ~1.4 | Sextet |

| -CH₂- | C2 | ~1.7 | Quintet |

| -CH₂Br | C1 | ~3.4 | Triplet |

Note: The chemical shifts are approximate and can vary slightly based on the solvent and other experimental conditions. chegg.com

²H NMR Spectroscopy: Quantitative Assessment of Deuterium Enrichment and Positional Information

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, providing a quantitative measure of deuterium enrichment at specific molecular positions. magritek.com Unlike ¹H NMR, which focuses on what's missing (the protons), ²H NMR confirms the presence and location of deuterium atoms. For highly deuterated compounds, ²H NMR is often more informative than ¹H NMR due to the low intensity of residual proton signals. sigmaaldrich.com

Mass Spectrometric Approaches to Deuterium Content and Fragmentation Pathways

Mass spectrometry is another indispensable tool for characterizing deuterated compounds. It provides information on the isotopic ratio and how the molecule fragments upon ionization.

High-Resolution Mass Spectrometry for Precise Isotopic Ratio Determination

High-resolution mass spectrometry (HRMS) can distinguish between ions with very similar mass-to-charge ratios (m/z), making it ideal for determining the precise isotopic distribution of a deuterated compound. rsc.orgnih.gov For 1-Bromobutane-d5, HRMS can resolve the molecular ion peaks corresponding to molecules with varying numbers of deuterium atoms. This allows for an accurate calculation of the isotopic enrichment. nih.govthermofisher.com

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, which results in a characteristic M and M+2 isotopic pattern in the mass spectrum. docbrown.infoyoutube.com For 1-Bromobutane-d5, the molecular ion region will be more complex, showing clusters of peaks corresponding to the different combinations of bromine and deuterium isotopes.

Interactive Data Table: Expected Molecular Ion Peaks for 1-Bromobutane-d5 in HRMS

| Isotopologue | Mass (amu) | Expected m/z |

| C₄D₅⁷⁹Br | ~142.05 | ~142 |

| C₄D₅⁸¹Br | ~144.05 | ~144 |

Note: The table shows the primary expected peaks. The actual spectrum will show a distribution of peaks reflecting the statistical incorporation of deuterium.

Electron Ionization Mass Spectrometry: Deuterium-Induced Fragmentation Pattern Shifts

Electron ionization mass spectrometry (EI-MS) provides information about the structure of a molecule by analyzing its fragmentation pattern. vaia.com The mass spectrum of standard 1-bromobutane shows characteristic fragments, such as the loss of a bromine atom to form a butyl cation ([C₄H₉]⁺) at m/z 57. youtube.comnist.gov

In 1-Bromobutane-d5, the fragmentation pattern will be shifted due to the presence of deuterium. For example, the loss of a bromine atom would result in a [C₄D₅]⁺ fragment, which would have a different m/z value than the corresponding fragment from the non-deuterated compound. A study on deuterated bromobutanes showed that the fragmentation patterns can reveal details about the reaction mechanisms, such as whether hydrogen-deuterium exchange occurs during fragmentation. cdnsciencepub.com Analyzing these shifts helps to confirm the location of the deuterium atoms within the molecule.

Investigation of Hydrogen-Deuterium Exchange Phenomena Under Electron Impact

The study of deuterated molecules like 1-bromobutane-d5 using electron ionization mass spectrometry provides significant insights into fragmentation mechanisms and ion structures. When subjected to electron impact, typically at 70 electron volts (eV), 1-bromobutane and its deuterated isotopologues undergo ionization and subsequent fragmentation.

Research on deuterated alkyl halides, including isomers of bromobutane, has revealed that while simple bond cleavage of the parent ion occurs without significant hydrogen-deuterium (H-D) exchange, extensive H-D scrambling is observed in the ions that result from further decomposition of these initial fragments. cdnsciencepub.com This indicates that the initially formed, energy-rich ions have a sufficient lifetime to undergo complex rearrangements before further fragmentation.

In the mass spectrum of non-deuterated 1-bromobutane, the formation of ions such as HBr+ is a notable process. When studying deuterated analogues, it has been observed that the formation of such ions does not appear to involve a preferential loss of hydrogen from any specific carbon atom. cdnsciencepub.com This suggests a statistical involvement of all hydrogen atoms in the molecule in these rearrangement processes. For 1-bromobutane-d5, this implies that both hydrogen and deuterium atoms would be involved in these exchange phenomena, leading to a complex distribution of deuterated and non-deuterated fragment ions.

The analysis of the mass spectra of specifically deuterated bromobutanes, such as 1,1-dideutero-1-bromobutane, shows that while the initial loss of the bromine radical to form the butyl cation occurs without H-D exchange, subsequent fragmentation pathways leading to smaller ions exhibit considerable scrambling of hydrogen and deuterium atoms. cdnsciencepub.com This is a critical finding, as it demonstrates that the unsaturated daughter ions are the primary species undergoing these exchange reactions. The study of these fragmentation patterns and the distribution of deuterium in the resulting ions can provide detailed information about the structure and stability of the intermediate carbocations.

| Ion Formation Process | Observation of H-D Exchange | Relevant Findings |

| Initial Ionization (Formation of Molecular Ion) | No significant exchange | The initial electron impact leads to the formation of the parent ion without immediate rearrangement. |

| Primary Fragmentation (e.g., loss of Br) | No significant exchange | Simple bond cleavages occur faster than H-D exchange. cdnsciencepub.com |

| Secondary Fragmentation (of daughter ions) | Extensive exchange | Unsaturated daughter ions undergo significant H-D scrambling before further fragmentation. cdnsciencepub.com |

| Formation of HBr+ | Statistical involvement of H/D | No specific hydrogen or deuterium atom is preferentially involved in the formation of HBr+ from 1-bromobutane. cdnsciencepub.com |

Vibrational Spectroscopy (Infrared and Raman) for Isotopic Distinction

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for distinguishing between isotopic molecules due to the mass dependence of vibrational frequencies.

The substitution of hydrogen with deuterium in 1-bromobutane to form 1-bromobutane-d5 leads to predictable shifts in its vibrational spectrum. The underlying principle is that the vibrational frequency of a bond is dependent on the masses of the connected atoms. Due to the increased mass of deuterium compared to protium (B1232500) (hydrogen-1), the vibrational frequencies of bonds involving deuterium are lower than their corresponding C-H counterparts.

This isotopic effect is most pronounced for stretching and bending vibrations directly involving the C-D bonds. For instance, the C-H stretching vibrations in 1-bromobutane are typically observed in the range of 2845-2975 cm⁻¹. docbrown.info In 1-bromobutane-d5, the corresponding C-D stretching vibrations are expected to appear at significantly lower wavenumbers, approximately in the 2100-2200 cm⁻¹ region. This shift can be estimated by the square root of the ratio of the reduced masses of the C-H and C-D systems.

Studies on the infrared and Raman spectra of normal alkyl bromides have provided a basis for understanding the vibrational modes of these molecules, which is essential for interpreting the spectra of their deuterated analogs. cdnsciencepub.com

The most direct spectroscopic signatures of the carbon-deuterium (C-D) bonds in 1-bromobutane-d5 are their characteristic absorption and scattering frequencies in IR and Raman spectra, respectively.

The primary signature is the C-D stretching vibration. As mentioned, these bands are expected to be found in a region of the infrared spectrum (around 2100-2200 cm⁻¹) where C-H stretching vibrations are absent, making them a clear indicator of deuteration. The exact position of these peaks can provide information about the local chemical environment of the C-D bonds.

Another key signature is the set of C-D bending and wagging vibrations. These modes appear at lower frequencies than the C-D stretching vibrations and will replace the corresponding C-H bending modes seen in the non-deuterated compound. The analysis of these vibrations in the fingerprint region (below 1500 cm⁻¹) of the IR and Raman spectra is crucial for a complete structural characterization of 1-bromobutane-d5. While specific experimental spectra for 1-bromobutane-d5 are not widely published in readily accessible sources, the principles of vibrational spectroscopy allow for a confident prediction of the regions where these characteristic C-D bands will appear.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) in 1-Bromobutane (C-H) | Expected Wavenumber (cm⁻¹) in 1-Bromobutane-d5 (C-D) |

| C-H/C-D Stretching | ~2845 - 2975 docbrown.info | ~2100 - 2200 |

| C-H/C-D Bending/Deformation | ~1270 - 1470 docbrown.info | Lower than C-H bending, specific values vary |

| C-Br Stretching | ~550 - 750 docbrown.info | Minor shifts expected |

Investigation of Isotopic Effects in Reactions Involving 1 Bromobutane D5

Primary Kinetic Isotope Effects (PKIE) in Nucleophilic Substitution Reactions

A primary kinetic isotope effect is observed when the isotopically substituted bond is broken or formed in the rate-determining step of a reaction. libretexts.orgcatalysis.blog In the context of nucleophilic substitution reactions of 1-bromobutane-d5, a PKIE would manifest if a C-D bond at the reaction center is cleaved during the slowest step.

Theoretical models for predicting primary kinetic isotope effects are grounded in the principles of statistical mechanics and quantum chemistry. The core of these frameworks lies in the concept of zero-point energy (ZPE), which is the minimum vibrational energy a molecule possesses. princeton.edu A C-D bond has a lower zero-point energy than a C-H bond due to the greater mass of deuterium (B1214612), making the C-D bond stronger. libretexts.org

For a reaction to occur, this bond must be broken, and the energy difference between the ZPE of the C-H and C-D bonds contributes significantly to the activation energy difference between the deuterated and non-deuterated reactants. princeton.edu The magnitude of the PKIE is influenced by the nature of the transition state. Theoretical models, such as those based on transition state theory, predict that the maximum KIE occurs when the proton (or deuteron) is symmetrically transferred in the transition state. princeton.edu Computational methods, like ab initio and density functional theory (DFT) calculations, can be employed to model the potential energy surfaces of reactions involving deuterated alkyl halides, allowing for the prediction of KIEs. These models take into account the vibrational frequencies of the reactants and the transition state to estimate the expected rate differences. arxiv.org

The experimental determination of reaction rates is crucial for quantifying kinetic isotope effects. numberanalytics.comsavemyexams.com For nucleophilic substitution reactions of 1-bromobutane-d5, this typically involves monitoring the disappearance of the reactant or the appearance of the product over time. mt.com Techniques such as gas chromatography (GC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are commonly used to measure the concentrations of the species involved at various time points. libretexts.org

By conducting parallel experiments with both 1-bromobutane (B133212) and 1-bromobutane-d5 under identical conditions (temperature, concentration, solvent), the respective rate constants (kH and kD) can be determined. savemyexams.commt.com The ratio of these rate constants gives the experimental KIE. For example, in a bimolecular nucleophilic substitution (SN2) reaction, the rate is dependent on the concentration of both the alkyl halide and the nucleophile. The deuterium labeling in 1-bromobutane-d9 (B32881) has been observed to slightly slow down reaction rates compared to its non-deuterated counterpart in SN2 reactions.

A hypothetical comparison of reaction rates for the SN2 reaction of 1-bromobutane and 1-bromobutane-d5 with a nucleophile is presented in the interactive table below.

SN2 Reaction Rate Comparison

| Reactant | Initial Concentration (M) | Rate Constant (M-1s-1) | Kinetic Isotope Effect (kH/kD) |

|---|---|---|---|

| 1-Bromobutane | 0.1 | kH = 1.0 x 10-3 | 1.08 |

| 1-Bromobutane-d5 | 0.1 | kD = 9.2 x 10-4 |

Secondary Kinetic Isotope Effects (SKIE) at Non-Reacting Centers

Secondary kinetic isotope effects arise when the isotopic substitution is on a bond that is not directly broken or formed in the rate-determining step. princeton.edunumberanalytics.com These effects are typically smaller than PKIEs but provide valuable information about changes in the electronic environment and hybridization at the transition state. slideshare.net

Alpha-deuterium SKIEs occur when deuterium is substituted for hydrogen on the carbon atom undergoing the substitution (the α-carbon). These effects are particularly sensitive to changes in hybridization at the α-carbon between the reactant and the transition state.

In SN2 reactions, the α-carbon rehybridizes from sp³ in the reactant to a more sp²-like state in the trigonal bipyramidal transition state. This leads to a decrease in the C-H bending vibrational frequencies, resulting in a small inverse KIE (kH/kD < 1) or no significant effect. Conversely, in SN1 reactions, the α-carbon fully rehybridizes from sp³ to sp² in the carbocation intermediate. masterorganicchemistry.com This change leads to a more significant weakening of the C-H bending vibrations, resulting in a normal KIE (kH/kD > 1), typically in the range of 1.10-1.15 per deuterium. Therefore, the magnitude of the α-deuterium SKIE can serve as a criterion for distinguishing between SN1 and SN2 mechanisms. researchgate.net

Alpha-Deuterium SKIE in Nucleophilic Substitution

| Mechanism | Hybridization Change (α-carbon) | Expected kH/kD per α-D |

|---|---|---|

| SN1 | sp³ → sp² | ~1.10 - 1.15 |

| SN2 | sp³ → sp²-like | ~0.95 - 1.05 |

Beta-deuterium SKIEs involve isotopic substitution at the carbon atom adjacent to the reaction center (the β-carbon). These effects are primarily attributed to hyperconjugation, which is the interaction of the electrons in a C-H (or C-D) σ-bond with an adjacent empty or partially filled p-orbital or a π-orbital. princeton.eduwikipedia.org

In reactions that proceed through a carbocation intermediate, such as SN1 or E1, there is significant positive charge development on the α-carbon. princeton.edu The C-H bonds on the β-carbon can donate electron density to the vacant p-orbital of the carbocation, a stabilizing interaction known as hyperconjugation. wikipedia.org Since a C-H bond is weaker and a better electron donor than a C-D bond, the non-deuterated substrate is stabilized more effectively, leading to a faster reaction rate and a normal KIE (kH/kD > 1), typically around 1.1 per β-deuterium. The magnitude of the β-deuterium SKIE is also dependent on the dihedral angle between the C-D bond and the p-orbital of the carbocationic center. iaea.org

In SN2 reactions, there is less demand for hyperconjugative stabilization in the transition state, so β-deuterium effects are generally smaller. libretexts.org

Typical Beta-Deuterium SKIE Values

| Reaction Type | Key Intermediate/Transition State Feature | Expected kH/kD per β-D |

|---|---|---|

| SN1/E1 | Carbocation intermediate | ~1.1 |

| SN2 | Less charge development at α-carbon | ~1.0 - 1.05 |

Solvent Isotope Effects (SIE) in Reactions of 1-Bromobutane-d5

Solvent isotope effects arise when a reaction is carried out in a deuterated solvent (e.g., D₂O instead of H₂O) compared to its non-deuterated counterpart. numberanalytics.com These effects can provide insights into the role of the solvent in the reaction mechanism, particularly in proton transfer steps or in stabilizing charged intermediates or transition states. libretexts.orgnih.gov

For reactions of 1-bromobutane-d5, a solvent isotope effect could be observed if the solvent participates as a nucleophile or if it solvates the leaving group (bromide ion) and any charged intermediates. In SN1 reactions, a polar protic solvent plays a crucial role in stabilizing the forming carbocation and the leaving group. The O-D bond in a deuterated solvent like D₂O is stronger than the O-H bond in H₂O. If the solvent is involved in proton transfer in the rate-determining step, a primary SIE will be observed. mdpi.com

Secondary SIEs can occur due to differences in the solvation of the reactants and the transition state. libretexts.org For instance, the transition state of an SN1 reaction is more polar than the reactants, and its stabilization by the solvent is critical. The difference in the hydrogen-bonding ability of D₂O versus H₂O can lead to a measurable SIE. Inverse solvent isotope effects (kH₂O/kD₂O < 1) can also occur, for instance, if a pre-equilibrium step involves the generation of a stronger nucleophile (e.g., OD⁻ in D₂O) in a higher concentration than the corresponding nucleophile in H₂O (OH⁻). mdpi.com

Deuterated Solvents and Their Influence on Reaction Kinetics

The replacement of a protic solvent, such as water (H₂O) or methanol (B129727) (CH₃OH), with its deuterated analogue, like deuterium oxide (D₂O) or deuterated methanol (CH₃OD), can lead to a change in reaction rate. This phenomenon is known as the kinetic solvent isotope effect (KSIE) and is a valuable tool for elucidating reaction mechanisms. epfl.chprinceton.edu The KSIE is typically expressed as the ratio of the rate constant in the lighter solvent (kH) to that in the heavier solvent (kD). For reactions involving water, this is represented as kH₂O/kD₂O.

In the context of nucleophilic substitution reactions of alkyl halides like 1-bromobutane, the magnitude of the KSIE provides insight into the structure of the transition state. The effect stems primarily from differences in the zero-point energies of O-H and O-D bonds; an O-D bond is stronger and has a lower zero-point energy than an O-H bond. princeton.eduuwo.ca Consequently, solvents with O-D bonds are poorer hydrogen-bond donors than their O-H counterparts.

For reactions proceeding via a bimolecular (Sₙ2) pathway, which is characteristic of primary alkyl halides such as 1-bromobutane, the solvent isotope effect is generally small. In an Sₙ2 transition state, the negative charge is dispersed over the nucleophile, the alpha-carbon, and the leaving group. libretexts.org This charge dispersal means that the transition state is often less strongly solvated by hydrogen-bonding solvents than the localized charge of the reactant nucleophile. The result is a relatively small change in solvation between the ground state and the transition state, leading to a modest KSIE, often in the range of 1.20 to 1.25 for alkyl chlorides. beilstein-journals.org

Conversely, for reactions that proceed through a unimolecular (Sₙ1) mechanism, which involves the formation of a carbocation intermediate, a more significant solvent isotope effect is often observed. The highly polar, charge-separated transition state leading to the carbocation is stabilized more effectively by the stronger hydrogen bonds of the protic solvent (e.g., H₂O). The weaker hydrogen-bonding capability of the deuterated solvent (e.g., D₂O) leads to less stabilization of the transition state, resulting in a more pronounced rate decrease and a larger KSIE.

Research on the solvolysis of various compounds has quantified these effects. While specific data for 1-bromobutane-d5 is not detailed in the available literature, the values for related systems illustrate the principles. For instance, the hydrolysis of methanesulfonyl chloride, which proceeds via an Sₙ2-like mechanism, exhibits a kH₂O/kD₂O ratio of approximately 1.57. beilstein-journals.org Studies on other substrates that react through dissociative Sₙ2 or Sₙ1 pathways show similar isotope effects, typically greater than unity. scispace.com

The following table presents representative kinetic solvent isotope effects for the hydrolysis of various substrates, illustrating the typical magnitudes observed.

| Substrate | Reaction Type/Mechanism | kH₂O/kD₂O | Reference |

|---|---|---|---|

| Alkyl Chlorides (General) | Sₙ2/Sₙ1 | 1.20 - 1.25 | beilstein-journals.org |

| 4-Morpholinecarbonyl Chloride | Dissociative Sₙ2/Sₙ1 | 1.27 | scispace.com |

| Methanesulfonyl Chloride | Sₙ2 | 1.57 | beilstein-journals.org |

| Benzenesulfonyl Chloride | Sₙ2 | 1.56 | beilstein-journals.org |

| Ethyl Trifluoroacetate | BAc2 | 2.53 | cdnsciencepub.com |

Mechanistic Interpretations of Solvent Isotope Effects

The mechanistic interpretation of solvent isotope effects in reactions like the hydrolysis of 1-bromobutane hinges on the differential solvation of the reactants and the transition state. epfl.ch The magnitude of the kH₂O/kD₂O ratio is primarily determined by changes in the vibrational frequencies of solvent molecules, particularly those involved in hydrogen bonding, as the reaction progresses from the ground state to the transition state.

For a typical Sₙ2 reaction of 1-bromobutane with a nucleophile in water, the ground state involves the solvation of both the alkyl halide and the nucleophile. If the nucleophile is an anion (e.g., hydroxide), it is strongly solvated through hydrogen bonds. In the Sₙ2 transition state, the charge becomes dispersed across the incoming nucleophile, the central carbon atom, and the departing bromide ion. libretexts.org This delocalization of charge generally leads to a "loosening" of the solvent shell compared to the tightly bound solvent molecules around the localized anionic nucleophile in the ground state.

In contrast, an Sₙ1 reaction mechanism involves a rate-determining step where the C-Br bond ionizes to form a carbocation and a bromide ion. This process creates significant charge separation in the transition state, which is highly stabilized by strong interactions with polar, protic solvent molecules. The stabilization is more effective in H₂O than in D₂O. The greater strength of the O-D bond makes D₂O a less effective solvating agent for the developing ions in the transition state compared to H₂O. This difference in transition state stabilization leads to a higher activation energy in D₂O and thus a slower reaction rate, which is reflected in the KSIE value.

Therefore, the value of kH₂O/kD₂O can serve as a diagnostic tool. A small to moderate normal KSIE (e.g., 1.1–1.5) is consistent with an Sₙ2 mechanism, where changes in solvation are less pronounced. A larger KSIE would suggest a greater degree of charge separation and a more Sₙ1-like character in the transition state.

Applications of 1 Bromobutane D5 in Mechanistic Organic Chemistry and Analytical Science

Tracer Studies for Elucidating Organic Reaction Mechanisms

Isotopically labeled compounds, such as 1-bromobutane-d5, are invaluable tools in the field of mechanistic organic chemistry. By replacing specific hydrogen atoms with their heavier isotope, deuterium (B1214612), chemists can track the movement and transformation of molecules throughout a chemical reaction. This provides profound insights into the intricate steps that govern the conversion of reactants to products.

Following Deuterium Migration and Rearrangements in Complex Reaction Pathways

The deuterium atoms in 1-bromobutane-d5 serve as a "label" that allows chemists to follow the fate of the butyl group during a reaction. In complex reaction pathways that may involve molecular rearrangements, tracking the position of the deuterium atoms can reveal the precise mechanism of these shifts. curlyarrows.comwiley-vch.de For instance, in reactions prone to carbocation formation, a less stable carbocation can rearrange to a more stable one through hydride or alkyl shifts. masterorganicchemistry.commsu.edu If 1-bromobutane-d5 were subjected to such conditions, the position of the deuterium atoms in the final product would indicate whether a 1,2-hydride shift or other rearrangement had occurred. masterorganicchemistry.com

These types of rearrangements are common in various organic reactions, including certain substitution and elimination reactions. curlyarrows.commasterorganicchemistry.com By analyzing the products using techniques like NMR spectroscopy or mass spectrometry, researchers can pinpoint the location of the deuterium atoms and thus deduce the rearrangement pathway. jsscacs.edu.in

Identification of Intermediates and Transition State Structures Through Isotopic Labeling

Isotopic labeling with deuterium can also provide crucial evidence for the existence of reaction intermediates and help to elucidate the structure of transition states. jsscacs.edu.inorganicchemistrytutor.comsolubilityofthings.com Reaction intermediates are transient species that are formed in one step of a multi-step reaction and consumed in a subsequent step. jsscacs.edu.in While often too unstable to be isolated, their presence can be inferred through isotopic labeling studies. jsscacs.edu.insolubilityofthings.com

For example, in a substitution reaction, if the deuterium label in the product is scrambled, it could suggest the formation of a symmetric intermediate, such as a carbocation. The transition state, the highest energy point on the reaction coordinate, is by its nature fleeting and cannot be directly observed. organicchemistrytutor.comsolubilityofthings.com However, the kinetic isotope effect—the change in reaction rate upon isotopic substitution—can provide information about the bonding changes occurring in the transition state. A significant kinetic isotope effect when using 1-bromobutane-d5 would suggest that the C-D bond is being broken or formed in the rate-determining step of the reaction.

Role as a Standard in Quantitative Analytical Methodologies

In the realm of analytical science, particularly in quantitative analysis, deuterated compounds like 1-bromobutane-d5 play a critical role as internal standards. Internal standards are essential for achieving high accuracy and precision in analytical measurements, especially when dealing with complex matrices or multi-step sample preparation procedures.

Development of Deuterated Internal Standards for High-Precision Quantification

Deuterated compounds are ideal internal standards for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) because they have nearly identical chemical and physical properties to their non-deuterated counterparts (the analyte). nih.govwuxiapptec.com This means they behave similarly during extraction, derivatization, and chromatographic separation. wuxiapptec.com However, due to the mass difference, they can be distinguished by the mass spectrometer. nih.gov

When 1-bromobutane-d5 is used as an internal standard for the quantification of 1-bromobutane (B133212), a known amount of the deuterated standard is added to the sample at the beginning of the analytical process. thermofisher.com Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. By comparing the signal of the analyte to the signal of the internal standard, a more accurate and precise quantification can be achieved, as this ratio corrects for variations in sample handling and instrument response. researchgate.net

Table 1: Properties of an Ideal Internal Standard

| Property | Description |

| Chemical Similarity | The internal standard should be chemically similar to the analyte to ensure similar behavior during sample preparation and analysis. |

| Isotopic Labeling | For mass spectrometry-based methods, an isotopically labeled version of the analyte is often the ideal internal standard. |

| Purity | The internal standard must be of high and known purity. |

| Non-interference | The internal standard should not react with the analyte or the sample matrix and should not be naturally present in the sample. |

| Distinct Signal | The signal of the internal standard should be clearly distinguishable from the signal of the analyte. |

Application in Calibration and Method Validation for Trace Analysis

In trace analysis, where the concentration of the analyte is very low, accurate calibration and method validation are paramount. eurachem.orgresearchgate.net 1-Bromobutane-d5 can be used to construct calibration curves for the quantification of 1-bromobutane at trace levels. europa.eu By adding a constant amount of the deuterated standard to a series of calibration standards with known concentrations of the analyte, a calibration curve of the response ratio (analyte/internal standard) versus concentration can be generated. thermofisher.com This approach helps to compensate for matrix effects, where other components in the sample can enhance or suppress the analyte signal. eurl-pesticides.eu

Method validation, the process of demonstrating that an analytical method is suitable for its intended purpose, also benefits from the use of deuterated internal standards. eurachem.orgeuropa.eu Parameters such as accuracy, precision, linearity, and limit of quantification can be more reliably assessed when an internal standard is used to minimize experimental variability. aoac.org

Theoretical and Computational Chemistry Contributions

While direct experimental studies are crucial, theoretical and computational chemistry provide a powerful complementary approach to understanding chemical systems. dur.ac.ukhokudai.ac.jp Calculations can be performed on molecules like 1-bromobutane and its deuterated isotopologue, 1-bromobutane-d5, to model their properties and reactivity. escholarship.orgicgm.fr

Computational methods, such as ab initio and density functional theory (DFT) calculations, can be used to determine molecular geometries, vibrational frequencies, and reaction energy profiles. dur.ac.uk For 1-bromobutane-d5, these calculations can predict the changes in vibrational frequencies upon deuteration, which can be compared with experimental spectroscopic data. Furthermore, theoretical models can be used to calculate kinetic isotope effects, providing insights into reaction mechanisms that can be tested experimentally. escholarship.org These computational studies, in conjunction with experimental data, contribute to a more complete and detailed understanding of the chemical behavior of 1-bromobutane-d5.

Ab Initio and Density Functional Theory (DFT) Calculations for Deuterated Systems

Ab initio and Density Functional Theory (DFT) are two of the most powerful classes of methods in computational quantum chemistry for studying molecular systems. ukm.mywikipedia.org Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT determines the properties of a many-electron system using functionals of the spatially dependent electron density. wikipedia.org Both approaches are routinely applied to deuterated systems to provide a detailed understanding of their electronic structure, potential energy surfaces, and thermodynamic properties. ukm.mysyr.edu

When applied to deuterated compounds like 1-bromobutane-d5, these calculations can:

Determine Molecular Structure: Precisely calculate bond lengths, bond angles, and dihedral angles. While isotopic substitution does not change the equilibrium nuclear geometry (a key tenet of the Born-Oppenheimer approximation), it does affect the vibrational wave function, which can lead to minute changes in average bond lengths.

Calculate Vibrational Frequencies: A primary output of these calculations is the set of harmonic vibrational frequencies. The replacement of a hydrogen atom with a deuterium atom leads to a predictable decrease in the frequency of the corresponding vibrational mode (e.g., C-D stretching and bending vs. C-H). This is a direct consequence of the increased reduced mass of the oscillator. DFT calculations are particularly effective at simulating the vibrational spectra of deuterated species. syr.edu

Compute Zero-Point Vibrational Energy (ZPVE): The ZPVE is lower for a deuterated molecule compared to its non-deuterated counterpart because of the lower vibrational frequencies of the C-D bonds. This difference in ZPVE is the fundamental origin of the kinetic isotope effect (KIE).

A study on the adsorption of water (H₂O/D₂O) on a platinum surface using a DFT-based method highlighted the nuanced effects of deuteration. The calculations showed that the adsorption energies for the D-compounds were larger than for the H-compounds, a finding consistent with experimental observations. aip.org This demonstrates the capability of modern computational methods to capture the subtle electronic and nuclear quantum effects arising from isotopic substitution. aip.org

Predictive Modeling of Spectroscopic Properties and Isotope Effects

Computational models are indispensable for predicting how deuteration will alter the spectroscopic fingerprint of a molecule and for quantifying the magnitude of expected isotope effects. This predictive power is crucial for designing experiments and for interpreting complex experimental data.

Spectroscopic Properties: The substitution of hydrogen with deuterium has a profound and predictable impact on various spectroscopic techniques. ajchem-a.com

Infrared (IR) Spectroscopy: The most dramatic effect is seen in IR spectroscopy. The vibrational frequency is proportional to the square root of the force constant divided by the reduced mass. Since the C-D bond has nearly the same force constant as a C-H bond but a larger reduced mass, the C-D stretching frequency is significantly lower (ca. 2100-2200 cm⁻¹) than the C-H stretch (ca. 2850-3000 cm⁻¹). unam.mx Computational methods can predict these shifts with high accuracy, aiding in the assignment of complex spectra. ajchem-a.comajchem-a.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ²H (deuterium) are both NMR-active, they resonate at vastly different frequencies. In ¹H NMR, the replacement of a proton with a deuteron (B1233211) results in the disappearance of the corresponding signal. In ¹³C NMR, the one-bond carbon-deuterium coupling (¹J_CD) is smaller than the corresponding carbon-proton coupling (¹J_CH) by a factor approximately equal to the ratio of their gyromagnetic ratios (γ_D/γ_H ≈ 1/6.5).

The table below summarizes the computationally predictable effects of deuteration on key molecular properties.

| Property | Effect of Deuteration (H → D) | Computational Method |

| Vibrational Frequency | Decreases (Redshift) ajchem-a.comajchem-a.com | DFT, MP2, CCSD ajchem-a.comajchem-a.com |

| Zero-Point Energy (ZPE) | Decreases | DFT, Ab Initio researchgate.net |

| Rotational Constants | Altered due to change in mass distribution | MP2, CCSD ajchem-a.comajchem-a.com |

| ¹³C NMR Chemical Shift | Small upfield shift (isotope shift) | DFT (with shielding tensor calculation) |

Kinetic Isotope Effects (KIEs): The KIE is the ratio of the rate constant for the non-deuterated reactant to that of the deuterated reactant (k_H/k_D). Computational chemistry is essential for predicting KIEs. By calculating the ZPEs of the reactants and the transition states for both the deuterated and non-deuterated pathways, the KIE can be estimated. A calculated KIE value between 2 and 7 (at room temperature) typically indicates that the C-H bond is being broken or formed in the rate-determining step of the reaction. researchgate.net These theoretical predictions serve as a powerful benchmark for comparison with experimental data. researchgate.net

Computational Validation of Proposed Reaction Mechanisms with Deuterated Analogs

One of the most powerful applications of combining deuterated compounds with computational chemistry is in the validation of proposed reaction mechanisms. researchgate.netmdpi.com If a reaction mechanism is proposed, theoretical calculations can be performed on both the standard and deuterated versions of the reactants.

The process typically involves:

Proposing a Mechanism: A plausible multi-step reaction pathway is hypothesized.

Locating Stationary Points: Using DFT or ab initio methods, the structures and energies of the reactants, intermediates, transition states, and products for both the hydrogen- and deuterium-containing systems are calculated.

Calculating the KIE: The vibrational frequencies for the transition state and the ground state are computed, allowing for the calculation of ZPEs and the theoretical KIE.

Comparing with Experiment: The computationally derived KIE is compared with the experimentally measured value. A strong agreement between the theoretical and experimental KIE provides powerful evidence in support of the proposed mechanism. researchgate.netwhiterose.ac.uk

For example, in a study of the Monsanto acetic acid cycle, DFT calculations were used to determine the geometries and energetics of intermediates and transition states. The secondary α-deuterium kinetic isotope effects calculated for the proposed oxidative addition mechanism were found to be in excellent agreement with experimental results, lending significant support to the computational model of the reaction pathway. whiterose.ac.uk

In another compelling example, selective deuteration was used to probe the complex autoxidation pathways of α-pinene. Researchers compared the experimentally observed products with computational estimates based on previously proposed mechanisms. nih.gov This comparison allowed them to validate certain mechanistic steps, such as a specific ring-breaking event, and to identify where existing mechanisms were incomplete. nih.gov The use of deuterated analogs in concert with high-level computational analysis provided insights into the reaction that would be difficult to obtain by other means.

Future Directions and Research Opportunities

Development of Novel Stereoselective Deuteration Methods for 1-Bromobutane (B133212) Derivatives

The synthesis of stereospecifically deuterated molecules is crucial for elucidating reaction mechanisms and for creating chiral compounds by virtue of deuterium (B1214612) substitution. marquette.edu While methods for achieving high stereoselectivity at secondary carbons are relatively established, achieving the same at a primary carbon, such as in 1-bromobutane derivatives, remains a significant challenge. cdnsciencepub.com Future research is directed towards developing novel catalytic systems and synthetic strategies to achieve highly stereoselective deuteration of primary carbons. cdnsciencepub.com This includes the exploration of new chiral ligands for transition-metal-catalyzed reactions and the use of enzymatic processes that can offer exceptional selectivity. marquette.edunumberanalytics.com The ability to selectively replace a specific hydrogen atom in the butyl chain with deuterium would provide invaluable tools for detailed mechanistic investigations.

Advanced Spectroscopic Techniques for Real-time Monitoring of Deuterium-Labeled Reactions

The ability to monitor chemical reactions in real-time provides a wealth of information about reaction kinetics and intermediates. For deuterium-labeled compounds like 1-bromobutane-d5, advanced spectroscopic techniques are being developed to enhance this capability. Deuterium magnetic resonance spectroscopic imaging (DMRSI) is emerging as a powerful, non-invasive tool for tracking the metabolic fate of deuterated substrates. nih.govoup.comnih.gov Future efforts will focus on improving the sensitivity and resolution of these techniques. nih.gov For instance, integrating physics-based modeling with data-driven deep learning can significantly improve the signal-to-noise ratio in DMRSI, allowing for high-resolution dynamic imaging of metabolic processes. nih.gov Furthermore, infrared microspectroscopy is a powerful, non-destructive method for the quantitative analysis of reactions involving deuterium-labeled compounds. acs.org The development of these and other advanced spectroscopic methods will enable more precise and detailed real-time monitoring of reactions involving 1-bromobutane-d5.

Expansion of Kinetic Isotope Effect Studies to Diverse Reaction Systems

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by comparing the rates of reactions with and without isotopic substitution. ias.ac.inepfl.ch 1-Bromobutane-d5 is an ideal substrate for such studies. Future research will involve expanding the use of 1-bromobutane-d5 to a wider variety of reaction systems to probe their mechanisms. This includes studying its behavior in complex catalytic cycles, organometallic reactions, and enzymatic transformations. snnu.edu.cnresearchgate.net By measuring the KIE in these diverse systems, researchers can gain detailed insights into transition state structures and rate-determining steps. epfl.chsnnu.edu.cn For example, the absence of a significant KIE can indicate that C-H bond cleavage is not involved in the rate-limiting step of a reaction. rsc.org

Integration of Machine Learning and AI in Deuterated Compound Research

The fields of machine learning and artificial intelligence (AI) are beginning to make significant impacts on chemical research. clearsynthdiscovery.com In the context of deuterated compounds, AI and machine learning can be used to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic pathways. nasa.govcolab.ws For instance, machine learning algorithms can be trained on large datasets of reaction information to predict the best conditions for achieving high deuterium incorporation in the synthesis of compounds like 1-bromobutane-d5. colab.ws Furthermore, machine learning can be used to analyze complex spectroscopic data, such as that obtained from DMRSI, to extract meaningful information about metabolic pathways. nih.gov The integration of these computational tools is expected to accelerate the pace of research involving deuterated compounds. nasa.gov

Exploration of 1-Bromobutane-d5 in Emerging Chemical Synthesis Methodologies

As new methods in chemical synthesis emerge, there are opportunities to explore the utility of 1-bromobutane-d5 as a building block or probe. For example, in the field of flow chemistry, the precise control over reaction parameters could enable highly selective deuteration reactions using 1-bromobutane-d5 precursors. colab.ws Additionally, advances in photocatalysis and electrochemistry are opening up new avenues for C-H functionalization and other transformations where 1-bromobutane-d5 could serve as a valuable mechanistic probe. researchgate.net The use of 1-bromobutane-d5 in these cutting-edge synthetic methodologies will not only help to elucidate the mechanisms of these new reactions but also facilitate the synthesis of novel deuterated molecules with potential applications in materials science and pharmaceuticals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.